

1-(Pyridin-3-ylmethyl)piperazine molecular weight and formula

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Compound of Interest

Compound Name: 1-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B1329924

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A Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine

This guide provides an in-depth overview of the chemical and physical properties of **1-(Pyridin-3-ylmethyl)piperazine**, a compound of significant interest in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

1-(Pyridin-3-ylmethyl)piperazine is a heterocyclic amine featuring a pyridine ring linked to a piperazine moiety through a methylene bridge. Its structure is a key determinant of its biological activity and utility as a synthetic intermediate.

Below is a summary of its key quantitative data:

Property	Value
Molecular Formula	C ₁₀ H ₁₅ N ₃ [1]
Molecular Weight	177.25 g/mol [1][2]
CAS Number	39244-80-9[1]
Appearance	Colorless to light yellow liquid[1]
Purity	≥97% (GC)[1] or ≥95%[3]
Storage Conditions	0-8 °C[1]

Synonyms: 1-(3-Pyridylmethyl)piperazine, 1-[(3-Pyridyl)methyl]piperazine.[1][2]

Experimental Protocols

The synthesis of **1-(Pyridin-3-ylmethyl)piperazine** typically involves the reaction of 3-(chloromethyl)pyridine with piperazine. A general experimental protocol is as follows:

Materials:

- 3-(Chloromethyl)pyridine hydrochloride
- Piperazine (anhydrous)
- A suitable solvent (e.g., ethanol, acetonitrile)
- A base (e.g., potassium carbonate, triethylamine)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (for drying)
- Silica gel (for column chromatography)
- Solvents for chromatography (e.g., dichloromethane/methanol mixture)

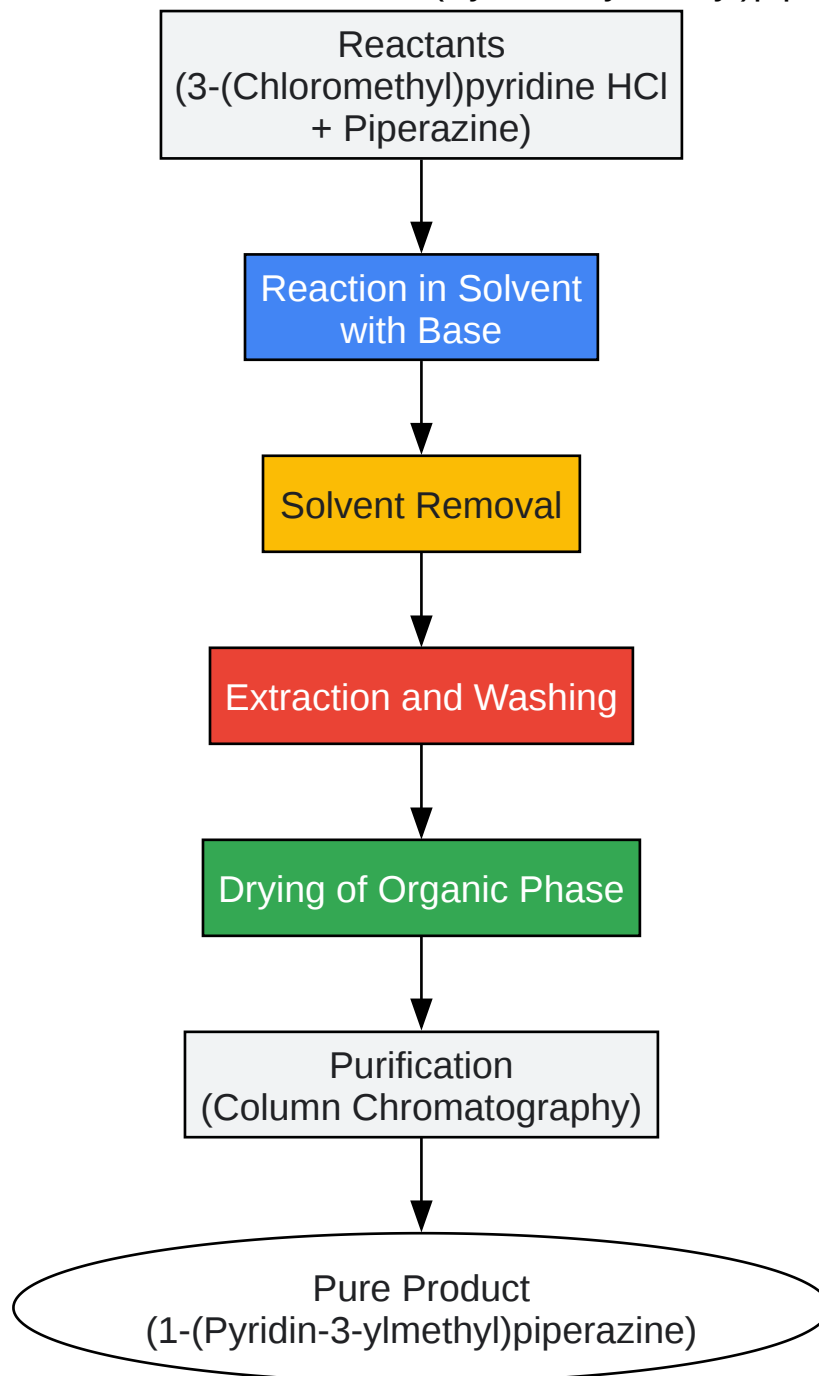
Procedure:

- **Reaction Setup:** A solution of 3-(chloromethyl)pyridine hydrochloride and an excess of piperazine is prepared in a suitable solvent.
- **Base Addition:** A base is added to the mixture to neutralize the hydrochloride and to scavenge the HCl formed during the reaction.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like dichloromethane.
- **Extraction and Drying:** The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the pure **1-(Pyridin-3-ylmethyl)piperazine**.
- **Characterization:** The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **1-(Pyridin-3-ylmethyl)piperazine**.

Synthesis and Purification of 1-(Pyridin-3-ylmethyl)piperazine



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Caption: General workflow for the synthesis and purification of **1-(Pyridin-3-ylmethyl)piperazine**.

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